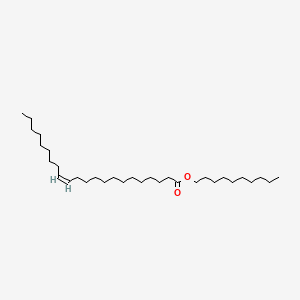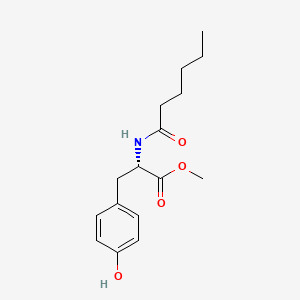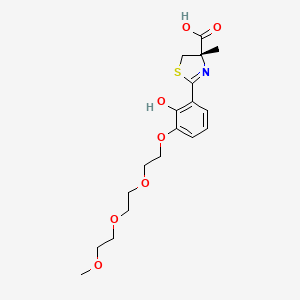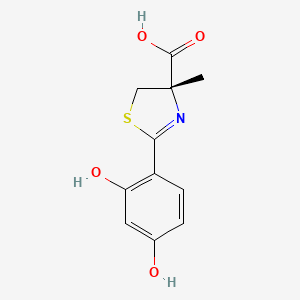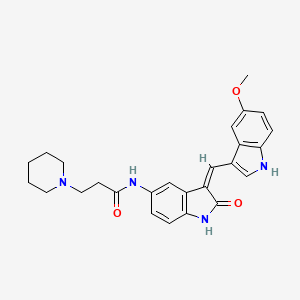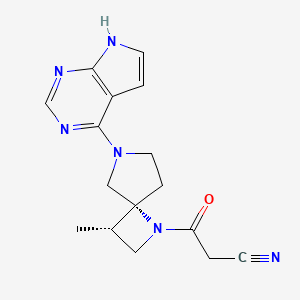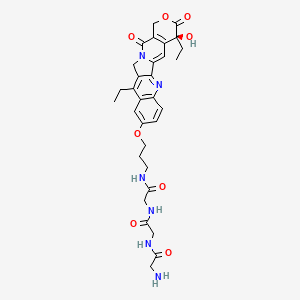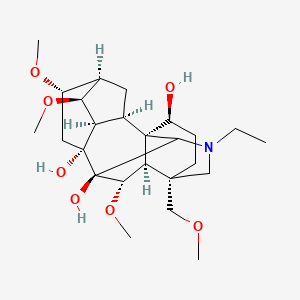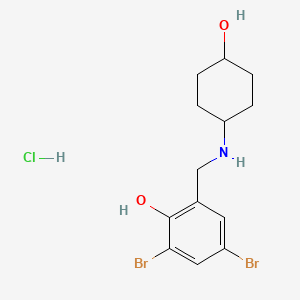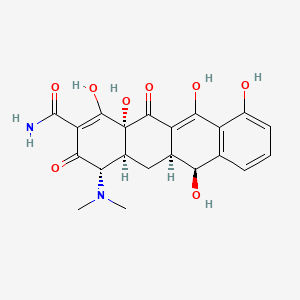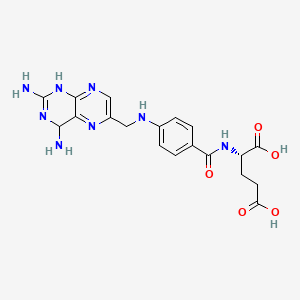
Dihydroaminopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroaminopterin is an aminopterin derivative.
Aplicaciones Científicas De Investigación
Modification of Therapeutic Peptides : Dihydroaminopterin, through post-translational modification, plays a role in the activity and receptor specificity of biologically active peptides. This modification can enhance biostability and resistance against proteolytic degradation, as well as modify specificity (Kluskens et al., 2005).
Lanthipeptide Biosynthesis : In the evolution of lanthipeptide biosynthesis, dehydroamino acids like dihydroaminopterin are important for the formation of thioether crosslinks in lanthipeptides. This reflects the efficiency of posttranslational modification in generating conformationally constrained peptides (Yu et al., 2013).
Tetrahydrobiopterin Biosynthesis and Utilization : Dihydroaminopterin is involved in the biosynthesis of tetrahydrobiopterin (H4-biopterin), which is essential for various enzyme activities and biological processes including neurotransmitter formation and immune response (Werner-Felmayer et al., 2002).
Synthesis of Dehydroamino Acids : Dihydroaminopterin is used in the synthesis of dehydroamino acids found in peptide-based natural products, playing a role in secondary metabolites formed by posttranslational modification processes (Kaur et al., 2011).
Cancer Research : Dihydroaminopterin, as an antifolate, has been crucial in cancer research, particularly in the study of dihydrofolate reductase (DHFR), which is a principal target of antifolate drugs like aminopterin (Bertino, 2009).
Chemical Biology of Dehydroamino Acids : The study of dehydroamino acids, like dihydroaminopterin, in biological systems is significant for understanding protein aging, biosynthesis of lanthipeptides, and bacterial phospholyase activity (Jones, 2020).
Structure and Mechanism of Biosynthetic Enzymes : Understanding the structure and mechanism of enzymes involved in lanthipeptide biosynthesis, where dihydroaminopterin plays a role, provides insights into peptide substrate recognition and post-translational modifications (van der Donk & Nair, 2014).
Linaridin Natural Products : Dihydroaminopterin contributes to the biosynthesis of linaridins, a family of natural products, highlighting the diverse applications of dehydroamino acids in RiPP (ribosomally synthesized and post-translationally modified peptide) superfamily (Ma & Zhang, 2020).
Dihydrofolate Reductase Deficiency : Dihydroaminopterin is key in understanding disorders related to dihydrofolate reductase deficiency, which impacts folate metabolism and has implications in neurological disorders (Banka et al., 2011).
Propiedades
Número CAS |
36093-88-6 |
|---|---|
Nombre del producto |
Dihydroaminopterin |
Fórmula molecular |
C19H22N8O5 |
Peso molecular |
442.43 |
Nombre IUPAC |
(4-(((2,4-diamino-1,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid |
InChI |
InChI=1S/C19H22N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,15,22H,5-7,20H2,(H,25,30)(H,28,29)(H,31,32)(H3,21,23,26,27)/t12-,15?/m0/s1 |
Clave InChI |
SWIWRMRRLKUTKE-SFVWDYPZSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(C1=CC=C(NCC2=CN=C3NC(N)=NC(N)C3=N2)C=C1)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydroaminopterin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





